molecular formula C14H19NO3 B8342200 benzyl (S)-2-(morpholin-4-yl)propionate

benzyl (S)-2-(morpholin-4-yl)propionate

Cat. No.: B8342200
M. Wt: 249.30 g/mol
InChI Key: MCQNGKPZAIWHQM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (S)-2-(morpholin-4-yl)propionate is a chiral ester derivative featuring a morpholine ring linked via a propionate spacer to a benzyl group. The (S)-stereochemistry at the propionate carbon may influence its biological interactions, particularly in enantioselective processes.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (2S)-2-morpholin-4-ylpropanoate

InChI

InChI=1S/C14H19NO3/c1-12(15-7-9-17-10-8-15)14(16)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/t12-/m0/s1

InChI Key

MCQNGKPZAIWHQM-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N2CCOCC2

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

The table below compares benzyl (S)-2-(morpholin-4-yl)propionate with structurally related compounds from published studies:

Compound Name Key Structural Features Chain Length Substituent Type Bioactivity (Ki, MIC, etc.) Reference
This compound Benzyl ester, propionate linker, (S)-configuration 3 carbons Ester Not explicitly reported -
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) Thiopyrimidine core, ethyl linker, morpholine 2 carbons Thioether Antimicrobial activity (MIC: 8–32 µg/mL)
Compound 90 (Quinoline derivative) Quinoline core, ethyl linker, morpholine 2 carbons Morpholin-4-yl Ki = 1670 nM (reduced affinity)
Compound 16 (Quinoline derivative) Quinoline core, ethyl linker, morpholine 2 carbons Morpholin-4-yl Ki = 221 nM (14× lower than n-pentyl analog)

Key Findings from Comparative Studies

Impact of Chain Length and Linker Type
  • Propionate vs. Ethyl Linkers : The three-carbon propionate spacer in the target compound may enhance lipophilicity compared to ethyl-linked analogs (e.g., compounds 6c–f, 90, 16). This could improve membrane permeability but may also affect metabolic stability due to esterase susceptibility .
  • Thioether vs. Ester Linkers : Thiopyrimidine derivatives (e.g., 6c–f) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) . In contrast, ester-linked morpholine derivatives (like the target compound) may prioritize hydrolytic cleavage over sustained activity, depending on the biological environment.
Role of Aromatic Moieties
  • Benzyl vs. Pyrimidine/Quinoline Groups: The benzyl group in the target compound confers distinct electronic and steric properties compared to pyrimidine (6c–f) or quinoline (16, 90) cores. For example: Quinoline derivatives with morpholin-4-yl ethyl substituents (16, 90) showed reduced receptor affinity (Ki = 221–1670 nM) compared to n-pentyl or naphthyl analogs . Pyrimidine-based thioethers (6c–f) demonstrated broad-spectrum antimicrobial activity, suggesting that sulfur-containing linkers and heterocyclic cores enhance interaction with microbial targets .
Stereochemical Considerations
  • The (S)-configuration in this compound could influence enantioselective binding to chiral biological targets.

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